molecular formula C13H14N2O B13541795 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

Cat. No.: B13541795
M. Wt: 214.26 g/mol
InChI Key: PDXNNWUSGDLDIQ-UHFFFAOYSA-N
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Description

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile: is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenylethyl group, a nitrile group, and a ketone group. It is used in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile typically involves the reaction of a pyrrolidine derivative with a phenylethyl halide under basic conditionsThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group in 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action .

Medicine: It may serve as a lead compound for the design of new therapeutic agents targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various cellular pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H14N2O/c14-9-12-8-13(16)15(10-12)7-6-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2

InChI Key

PDXNNWUSGDLDIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C#N

Origin of Product

United States

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